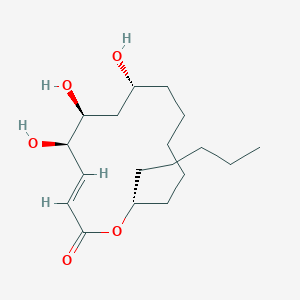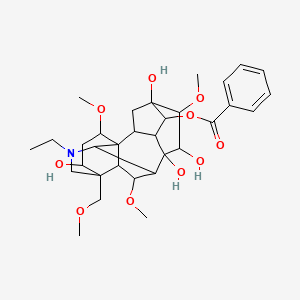
5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one: is a complex organic compound with the molecular formula C18H32O5
Vorbereitungsmethoden
The synthesis of 5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one involves several steps, typically starting with the formation of the oxacyclotetradecane ring. The synthetic route often includes:
Formation of the oxacyclotetradecane ring: This step involves cyclization reactions, often using catalysts to facilitate the formation of the 14-membered ring.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Addition of the pentyl side chain: The pentyl group is typically added through alkylation reactions, using reagents like pentyl bromide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids, using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s hydroxyl groups make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pentyl side chain may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different stereochemistry, which can affect its chemical properties and biological activity.
This compound:
The uniqueness of this compound lies in its specific combination of hydroxyl groups and pentyl side chain, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H32O5 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(3Z,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11-/t14-,15-,16-,17+/m1/s1 |
InChI-Schlüssel |
LEEBEEPDVOWSDN-BFMJSQJISA-N |
Isomerische SMILES |
CCCCC[C@@H]1CCCCC[C@H](C[C@@H]([C@@H](/C=C\C(=O)O1)O)O)O |
Kanonische SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(4-amino-3,5-diethoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790267.png)

![N-(1-(3-ethoxy-4-methylbenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790285.png)
![sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B10790289.png)
![17-Ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10790295.png)
![N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B10790300.png)
![N-(1-(3-(cyclopentyloxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790302.png)
![N-(1-(3-isobutoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790303.png)
![N-(1-(3-(2-fluoroethoxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790304.png)
![5-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790307.png)
![N-(1-(3,4-dimethoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790308.png)
![N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-5-(trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B10790313.png)
![Ethyl 4-((4-(benzo[d]oxazol-2-ylamino)piperidin-1-yl)methyl)-2,6-diethoxybenzoate](/img/structure/B10790330.png)
